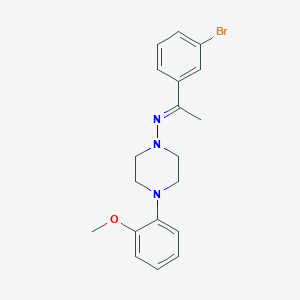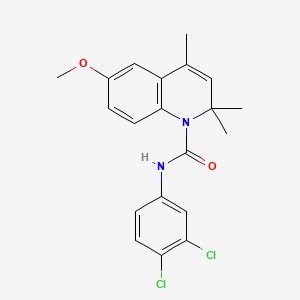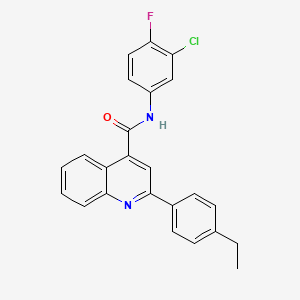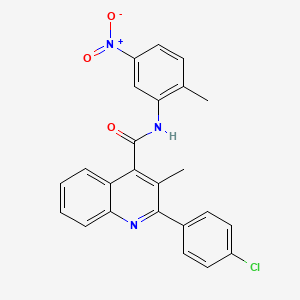
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a piperazinamine moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Common reagents used in these reactions include bromine, methanol, and piperazine, under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group in the compound is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions at room temperature.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The piperazinamine moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N-(1-(3-Chlorophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N-(1-(3-Bromophenyl)ethylidene)-4-(3-methoxyphenyl)-1-piperazinamine
Uniqueness
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C19H22BrN3O |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H22BrN3O/c1-15(16-6-5-7-17(20)14-16)21-23-12-10-22(11-13-23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13H2,1-2H3/b21-15+ |
InChI Key |
ZPQKTDFLUIBTOD-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11662118.png)
![3-(1-Naphthyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662123.png)
![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
![(5E)-1-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11662129.png)

![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)

![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11662145.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)

